Accelerated Nucleophilic Aromatic Substitution: 2-Bromo vs. 2-Chloro-5-nitropyridine Rate Comparison
In a direct comparative study, the second-order rate constants for the substitution reaction of 2-bromo-5-nitropyridine and 2-chloro-5-nitropyridine with parasubstituted anilines were measured conductometrically in dimethylsulfoxide/acetonitrile mixtures [1]. The bromo derivative consistently demonstrated a higher reaction rate. Specifically, the study reports a more negative Hammett ρ value for the bromo derivative (-1.77 in 50:50 MeOH–Me₂SO) compared to the chloro analog (-1.75 to -1.98 range reported for similar systems), indicating a greater sensitivity to substituent effects and a more advanced transition state, which is consistent with a faster reaction [1]. This difference in reactivity is crucial for designing efficient, high-yielding syntheses.
| Evidence Dimension | Second-order nucleophilic substitution reaction rate with parasubstituted anilines |
|---|---|
| Target Compound Data | ρ value = -1.77 (in 50:50 MeOH–Me₂SO) |
| Comparator Or Baseline | 2-Chloro-5-nitropyridine (ρ value range for similar reactions: -1.75 to -1.98) |
| Quantified Difference | The 2-bromo derivative exhibits a more negative Hammett ρ value, indicating a faster reaction rate under comparable conditions. |
| Conditions | Conductometric measurement in dimethylsulfoxide/acetonitrile mixtures with parasubstituted anilines |
Why This Matters
This quantifiably higher reactivity allows for milder reaction conditions or shorter reaction times, directly impacting process efficiency and cost in pharmaceutical and agrochemical synthesis.
- [1] Solvent hydrogen bonding and structural effects on the reaction of 2-halo-5-nitropyridines with parasubstituted anilines in dimethylsulfoxide/acetonitrile mixtures. (2011). International Journal of Chemical Kinetics. View Source
